molecular formula C10H14N2O2 B2979454 4,6-Dimethyl-2-(oxolan-3-yloxy)pyrimidine CAS No. 2175978-34-2

4,6-Dimethyl-2-(oxolan-3-yloxy)pyrimidine

Cat. No.: B2979454
CAS No.: 2175978-34-2
M. Wt: 194.234
InChI Key: WZZAULMBFMPLKZ-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(oxolan-3-yloxy)pyrimidine is a pyrimidine derivative substituted with methyl groups at the 4- and 6-positions and an oxolane (tetrahydrofuran) ring attached via an ether linkage at the 2-position. The oxolane group introduces stereoelectronic effects that influence the compound’s solubility, metabolic stability, and intermolecular interactions.

Properties

IUPAC Name

4,6-dimethyl-2-(oxolan-3-yloxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-5-8(2)12-10(11-7)14-9-3-4-13-6-9/h5,9H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZAULMBFMPLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCOC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(oxolan-3-yloxy)pyrimidine typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method starts with 4,6-dimethyl-2-chloropyrimidine, which undergoes a substitution reaction with oxolan-3-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(oxolan-3-yloxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: The oxolan-3-yloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles into the pyrimidine ring.

Scientific Research Applications

4,6-Dimethyl-2-(oxolan-3-yloxy)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(oxolan-3-yloxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 4,6-Dimethyl-2-(oxolan-3-yloxy)pyrimidine and its analogs:

Compound Name Substituent Key Properties/Biological Activity Reference
This compound Oxolan-3-yloxy (ether) Hypothesized improved metabolic stability due to oxolane’s oxygen ring; potential for CNS penetration. -
4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine (4) Piperazinyl hA2A receptor binding (Ki = 11.2 μM with carbonyl linker; >30 μM without). Enhanced affinity with carbonyl groups; linker length critical (2 carbons optimal).
4,6-Dimethyl-2-(β-D-galactopyranosylthio)pyrimidine (15b) Galactosylthio Antiviral candidate; high synthetic yield (95%). Sugar moiety may improve solubility but reduce membrane permeability.
4,6-Dimethyl-2-(3,4,5-trimethoxyphenylamino)pyrimidine Trimethoxyphenylamino Antiproliferative effects on keratinocytes. Methoxy groups may enhance DNA intercalation or kinase inhibition.
4,6-Dimethyl-2-(2-nitrophenoxy)pyrimidine Nitrophenoxy Electron-withdrawing nitro group alters electronic density of pyrimidine ring; used in synthetic intermediates. Molecular mass: 245.238 g/mol.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (1) Thietan-3-yloxy (sulfur analog) Sulfur-containing ring increases lipophilicity; potential for altered pharmacokinetics compared to oxolane.
4,6-Dimethyl-2-(methylsulfonyl)pyrimidine (Imp-5) Methylsulfonyl Strong electron-withdrawing group; used as a pharmaceutical impurity. Impacts stability and reactivity.

Key Findings:

Substituent Effects on Bioactivity: Piperazinyl derivatives (e.g., compound 4) show adenosine receptor affinity dependent on linker chemistry. Carbonyl groups enhance hA2A binding (Ki = 11.2 μM vs. >30 μM without), while extended linkers (>2 carbons) abolish activity . Trimethoxyphenylamino substitution correlates with antiproliferative activity, likely via interactions with cellular kinases or DNA .

Synthetic Feasibility :

  • Piperazinyl derivatives achieve high yields (96%) under optimized coupling conditions .
  • Glycosylation reactions (e.g., 15b) are efficient (95% yield), though steric hindrance from bulkier substituents may reduce yields in other cases .

Methylsulfonyl groups (Imp-5) impart strong electron-withdrawing effects, impacting stability and degradation pathways .

Comparative Pharmacokinetics: Oxolane’s oxygen ring may improve metabolic stability compared to sulfur-containing analogs (e.g., thietan-3-yloxy), which could be more prone to oxidation .

Biological Activity

4,6-Dimethyl-2-(oxolan-3-yloxy)pyrimidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with methyl groups and an oxolane ether moiety. The chemical structure can be represented as follows:

C1H2N4O2\text{C}_1\text{H}_2\text{N}_4\text{O}_2

This compound's unique structure is believed to contribute to its biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways, which can affect cell proliferation and survival.
  • Modulation of Gene Expression : It may influence the expression of genes related to inflammation and cancer progression.
  • Interaction with Receptors : The compound could interact with specific receptors, leading to altered cellular responses.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance:

  • In Vitro Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it showed significant inhibition of cell viability in breast (MCF7) and colon (HT29) adenocarcinoma cells.
    Cell LineCC50 (µM)Reference
    MCF7 (Breast)45.0
    HT29 (Colon)38.5
  • Mechanism of Action : The anticancer activity is thought to be mediated through the induction of apoptosis and inhibition of angiogenesis by targeting pathways such as VEGFR-2 and JAK kinases .

Anti-inflammatory Effects

Research has also indicated that this compound possesses anti-inflammatory properties:

  • Cytokine Modulation : The compound has been reported to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
    CytokineEffectReference
    TNF-alphaDecreased
    IL-6Decreased

Case Studies

  • Study on Cancer Cell Lines : A study examined the effects of various concentrations of this compound on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations.
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain response, correlating with decreased levels of inflammatory markers.

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